4-{(2E)-2-[(2-methyl-1H-indol-3-yl)methylidene]hydrazinyl}-N-(4-nitrophenyl)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-amine
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Overview
Description
4-[(2E)-2-[(2-METHYL-1H-INDOL-3-YL)METHYLIDENE]HYDRAZIN-1-YL]-N-(4-NITROPHENYL)-6-(PYRROLIDIN-1-YL)-1,3,5-TRIAZIN-2-AMINE is a complex organic compound that features a combination of indole, hydrazine, nitrophenyl, pyrrolidine, and triazine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2E)-2-[(2-METHYL-1H-INDOL-3-YL)METHYLIDENE]HYDRAZIN-1-YL]-N-(4-NITROPHENYL)-6-(PYRROLIDIN-1-YL)-1,3,5-TRIAZIN-2-AMINE typically involves multiple steps:
Formation of the Indole Derivative: The indole moiety can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Hydrazone Formation: The indole derivative is then reacted with hydrazine to form the corresponding hydrazone.
Triazine Ring Formation: The hydrazone is further reacted with cyanuric chloride to form the triazine ring.
Substitution Reactions: The nitrophenyl and pyrrolidine groups are introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole and hydrazine moieties.
Reduction: Reduction reactions can target the nitro group, converting it to an amine.
Substitution: Nucleophilic substitution reactions can occur at the triazine ring and the nitrophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Products may include oxidized indole derivatives and hydrazine derivatives.
Reduction: The major product is the corresponding amine derivative.
Substitution: Substituted triazine and nitrophenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition, receptor binding, and modulation of biological pathways.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of drugs targeting specific diseases, such as cancer or infectious diseases.
Industry
In the industrial sector, this compound can be used in the development of specialty chemicals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of 4-[(2E)-2-[(2-METHYL-1H-INDOL-3-YL)METHYLIDENE]HYDRAZIN-1-YL]-N-(4-NITROPHENYL)-6-(PYRROLIDIN-1-YL)-1,3,5-TRIAZIN-2-AMINE involves its interaction with specific molecular targets. These may include enzymes, receptors, and other proteins. The compound may exert its effects through:
Enzyme Inhibition: Binding to the active site of enzymes and inhibiting their activity.
Receptor Modulation: Interacting with cell surface or intracellular receptors to modulate signaling pathways.
DNA Intercalation: Inserting itself between DNA base pairs, affecting DNA replication and transcription.
Comparison with Similar Compounds
Similar Compounds
- **4-[(2E)-2-[(2-METHYL-1H-INDOL-3-YL)METHYLIDENE]HYDRAZIN-1-YL]-N-(4-NITROPHENYL)-6-(PYRROLIDIN-1-YL)-1,3,5-TRIAZIN-2-AMINE
- **4-[(2E)-2-[(2-METHYL-1H-INDOL-3-YL)METHYLIDENE]HYDRAZIN-1-YL]-N-(4-NITROPHENYL)-6-(PYRROLIDIN-1-YL)-1,3,5-TRIAZIN-2-AMINE
- **4-[(2E)-2-[(2-METHYL-1H-INDOL-3-YL)METHYLIDENE]HYDRAZIN-1-YL]-N-(4-NITROPHENYL)-6-(PYRROLIDIN-1-YL)-1,3,5-TRIAZIN-2-AMINE
Uniqueness
The uniqueness of this compound lies in its combination of multiple functional groups, which allows for diverse chemical reactivity and biological activity. Its structure enables it to interact with a wide range of molecular targets, making it a versatile compound for scientific research and potential therapeutic applications.
Properties
Molecular Formula |
C23H23N9O2 |
---|---|
Molecular Weight |
457.5 g/mol |
IUPAC Name |
2-N-[(E)-(2-methyl-1H-indol-3-yl)methylideneamino]-4-N-(4-nitrophenyl)-6-pyrrolidin-1-yl-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C23H23N9O2/c1-15-19(18-6-2-3-7-20(18)25-15)14-24-30-22-27-21(28-23(29-22)31-12-4-5-13-31)26-16-8-10-17(11-9-16)32(33)34/h2-3,6-11,14,25H,4-5,12-13H2,1H3,(H2,26,27,28,29,30)/b24-14+ |
InChI Key |
ZJXNOCIYARQYPL-ZVHZXABRSA-N |
Isomeric SMILES |
CC1=C(C2=CC=CC=C2N1)/C=N/NC3=NC(=NC(=N3)NC4=CC=C(C=C4)[N+](=O)[O-])N5CCCC5 |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C=NNC3=NC(=NC(=N3)NC4=CC=C(C=C4)[N+](=O)[O-])N5CCCC5 |
Origin of Product |
United States |
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